[1-(Methylsulfanyl)cyclobutyl]methanamine
Description
[1-(Methylsulfanyl)cyclobutyl]methanamine (CAS: Not explicitly provided; structurally related to CID 165625814 ) is a cyclobutane derivative featuring a methylsulfanyl (SMe) group and a methanamine substituent. Its molecular formula is C₇H₁₅NS, with a SMILES string of CSCC1(CCC1)CN, indicating a cyclobutane ring substituted with a methylsulfanylmethyl group and a primary amine . The compound is typically synthesized via reductive amination or coupling reactions involving cyclobutane precursors . Its hydrochloride salt form enhances solubility for pharmaceutical applications .
Properties
IUPAC Name |
(1-methylsulfanylcyclobutyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NS/c1-8-6(5-7)3-2-4-6/h2-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDTNHBMDTCXNFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1(CCC1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Methylsulfanyl)cyclobutyl]methanamine typically involves the reaction of cyclobutylmethanamine with methylsulfanyl reagents under controlled conditions. One common method includes the use of methylthiol and cyclobutylmethanamine in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran or dimethylformamide, at temperatures ranging from 0°C to room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(Methylsulfanyl)cyclobutyl]methanamine can undergo oxidation reactions, where the methylsulfanyl group is converted to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: The compound can be reduced to remove the methylsulfanyl group, typically using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methanamine group, where it can react with alkyl halides to form secondary or tertiary amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, sodium hydride, dimethylformamide.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: De-methylsulfanylated cyclobutylmethanamine.
Substitution: Secondary or tertiary amines.
Scientific Research Applications
Chemistry: In chemistry, [1-(Methylsulfanyl)cyclobutyl]methanamine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity. It may act as a ligand for certain receptors or enzymes, influencing biological pathways and processes.
Medicine: In medicine, this compound is explored for its potential therapeutic properties. It may be investigated as a candidate for drug development, particularly in the treatment of neurological disorders or as an antimicrobial agent.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. It may be incorporated into polymers or used as a precursor for the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of [1-(Methylsulfanyl)cyclobutyl]methanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. For example, it could act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares [1-(Methylsulfanyl)cyclobutyl]methanamine with structurally related cyclobutylmethanamine derivatives, focusing on substituents, physicochemical properties, and applications:
Key Structural and Functional Differences:
Substituent Effects :
- Methylsulfanyl : Imparts moderate lipophilicity and metabolic stability (resistant to oxidation compared to thiols) .
- Chlorophenyl/Methoxyphenyl : Aromatic rings enhance π-π stacking and dipole interactions; chlorine increases electronegativity, while methoxy improves solubility .
- Isopropoxy : Oxygen atom facilitates hydrogen bonding but adds steric hindrance .
Physicochemical Properties :
- The methylsulfanyl derivative (C₇H₁₅NS ) has lower polarity than oxygen-containing analogs (e.g., isopropoxy derivative) but higher than chlorophenyl derivatives.
- Hydrochloride salt forms (e.g., CID 165625814) improve aqueous solubility for biological testing .
Synthetic Routes :
- Reductive amination is common for cyclobutylmethanamine derivatives .
- Bulky substituents (e.g., piperazinyl) require multi-step coupling reactions .
Biological Relevance :
Biological Activity
Overview
[1-(Methylsulfanyl)cyclobutyl]methanamine, with the chemical formula C6H13NS, is a compound characterized by a cyclobutyl ring substituted with a methylsulfanyl group and a methanamine group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. Its unique structure allows it to interact with various biological targets, which may lead to therapeutic applications.
The synthesis of this compound typically involves the reaction of cyclobutylmethanamine with methylsulfanyl reagents. Common methods include the use of methylthiol in the presence of bases such as sodium hydride, conducted under inert atmospheres like nitrogen or argon at controlled temperatures. The compound can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, leading to diverse derivatives that may exhibit different biological activities.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets such as receptors or enzymes. It may function as an agonist or antagonist at neurotransmitter receptors, thereby modulating signal transduction pathways. Understanding these interactions is crucial for elucidating its potential therapeutic effects.
Biological Activity
Research into the biological activity of this compound has indicated several promising areas:
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further exploration in treating infections .
- Neurological Effects : Given its structure, it may influence neurological pathways and could be investigated for potential applications in treating neurodegenerative diseases.
- Enzyme Inhibition : The compound's interaction with various enzymes could lead to significant biological effects, including modulation of metabolic pathways.
Neurological Applications
Research on similar compounds has indicated potential benefits in neurological contexts. For instance, compounds with similar amine functionalities have been shown to exhibit neuroprotective effects in vitro. This suggests that this compound could be explored for its neuroprotective capabilities in future studies .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful.
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| [1-(Methylsulfanyl)cyclopropyl]methanamine | Cyclopropyl | Moderate antimicrobial |
| [1-(Methylsulfanyl)cyclopentyl]methanamine | Cyclopentyl | Neuroactive properties |
| [1-(Methylsulfanyl)cyclohexyl]methanamine | Cyclohexyl | Antidepressant-like effects |
This table illustrates that while all these compounds share a common methylsulfanyl group, their varying ring sizes influence their reactivity and biological activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
